

# D-Allose-13C in NMR Spectroscopy: Application Notes and Protocols

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## Compound of Interest

Compound Name: D-Allose-13C

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## Introduction

D-Allose, a rare C-3 epimer of D-glucose, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1] The stable isotope-labeled form, **D-Allose-13C**, serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy to elucidate the mechanisms of action, metabolic fate, and interactions of this promising therapeutic candidate at an atomic level.[2] This document provides detailed application notes and experimental protocols for the use of **D-Allose-13C** in NMR spectroscopy, aimed at researchers, scientists, and drug development professionals.

## Applications of D-Allose-13C in NMR Spectroscopy

The incorporation of the  $^{13}\text{C}$  isotope into D-allose allows for a range of NMR-based applications that are not feasible with the unlabeled compound. The low natural abundance of  $^{13}\text{C}$  (1.1%) means that signals from the labeled molecule can be observed with high sensitivity and without interference from the natural abundance background.[3]

## Structural Elucidation and Conformational Analysis

$^{13}\text{C}$  NMR spectroscopy is a powerful technique for the structural characterization of carbohydrates.[4] For D-Allose- $^{13}\text{C}$ , both 1D and 2D NMR experiments can provide detailed

information about its structure and the different tautomeric forms ( $\alpha$ -pyranose,  $\beta$ -pyranose,  $\alpha$ -furanose, and  $\beta$ -furanose) that exist in solution.[5]

## Metabolic Flux Analysis

Uniformly labeled [U- $^{13}\text{C}_6$ ]-D-Allose is an invaluable tracer for metabolic flux analysis.[1][4] By introducing  $^{13}\text{C}$ -labeled D-allose to cells or organisms, researchers can track its uptake, conversion into other metabolites, and entry into various metabolic pathways using NMR and mass spectrometry.[2] This provides a quantitative understanding of how D-allose is processed by cells and how it may perturb cellular metabolism.

## Protein-Ligand Interaction Studies

NMR spectroscopy is a versatile tool for characterizing the binding of ligands to proteins.[6] By using  $^{13}\text{C}$ -labeled D-allose and an unlabeled protein, chemical shift perturbation (CSP) experiments can be performed.[7] Changes in the  $^{13}\text{C}$  chemical shifts of D-allose upon addition of the protein can identify the atoms involved in the binding interaction and can be used to determine the binding affinity (dissociation constant,  $K_d$ ).[8] Conversely, using a  $^{15}\text{N}$ -labeled protein and unlabeled D-allose allows for monitoring changes in the protein's backbone amide signals. For a more comprehensive analysis, doubly labeled samples ([ $^{13}\text{C}$ ]-D-Allose and [ $^{15}\text{N}$ ]-protein) can be used to simultaneously observe changes in both molecules.[9]

## Data Presentation

### $^{13}\text{C}$ NMR Chemical Shift Data for D-Allose

The following table summarizes the reported  $^{13}\text{C}$  NMR chemical shifts for the different anomers of D-Allose in  $\text{D}_2\text{O}$ . The presence of multiple tautomers in solution leads to a complex spectrum, and  $^{13}\text{C}$  labeling is essential for unambiguous assignment.

Anomer	C1 (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Reference
$\alpha$ -pyranose	94.3	68.6	73.2	67.6	68.3	62.3	[5]
$\beta$ -pyranose	94.9	72.8	72.7	68.3	75.1	62.8	[5]
$\alpha$ -furanose	97.5	-	-	-	-	-	[5]
$\beta$ -furanose	102.3	-	-	-	-	-	[5]
Multiple Tautomers	96.131	76.325 / 73.950 / 73.883 / 69.492	76.325 / 73.950 / 73.883 / 69.492	63.869	76.325 / 73.950 / 73.883 / 69.492	-	[4][10]

Note: The multiple chemical shift values for C2, C3, and C5 in the last row represent the different tautomers present in the solution as reported in the Biological Magnetic Resonance Bank (BMRB).<sup>[4][10]</sup> The data from Omicron Biochemicals, Inc. provides assignments for the specific pyranose and furanose forms.<sup>[5]</sup>

## Experimental Protocols

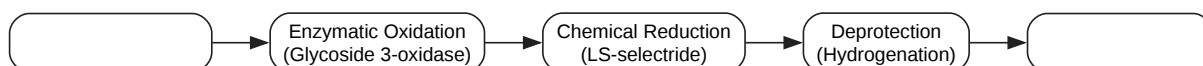
### Protocol 1: Synthesis of [U-<sup>13</sup>C<sub>6</sub>]-D-Allose

A chemo-enzymatic approach is commonly used for the synthesis of uniformly labeled D-Allose.<sup>[1]</sup>

Methodology:

- Starting Material: Uniformly labeled [U-<sup>13</sup>C<sub>6</sub>]-D-Glucose.
- Enzymatic Oxidation: Employ a glycoside 3-oxidase to selectively oxidize the C-3 position of a protected glucose derivative.

- Chemical Reduction: Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the C-3 ketone, yielding the allose configuration.[1]
- Deprotection: If protecting groups were used, perform hydrogenation to yield the final [U- $^{13}\text{C}_6$ ]-D-Allose product.
- Purification and Verification: Purify the product using chromatography and verify its identity and isotopic enrichment using NMR and mass spectrometry.



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Chemo-enzymatic synthesis of [U- $^{13}\text{C}_6$ ]-D-Allose.

## Protocol 2: NMR Sample Preparation and Data Acquisition for D-Allose- $^{13}\text{C}$

### Sample Preparation:

- Dissolve the lyophilized D-Allose- $^{13}\text{C}$  sample in a suitable deuterated solvent, typically deuterium oxide ( $\text{D}_2\text{O}$ ).[4]
- The concentration will depend on the specific experiment, but for initial characterization, a concentration of 10-20 mM is recommended.
- Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for chemical shift referencing.

### NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[4]
- 1D  $^{13}\text{C}$  NMR:

- Pulse Program: A standard  $^{13}\text{C}$  observe pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): 1.0 - 2.0 seconds.
- Relaxation Delay (D1): 2.0 - 5.0 seconds. For quantitative measurements, a longer delay ( $5 \times T_1$ ) is required.
- Number of Scans (NS): 1024 or higher, depending on the sample concentration.
- 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence):
  - This experiment is crucial for correlating each carbon with its directly attached proton(s), aiding in the assignment of the complex spectrum.
  - Use standard pulse sequences available on the spectrometer software.

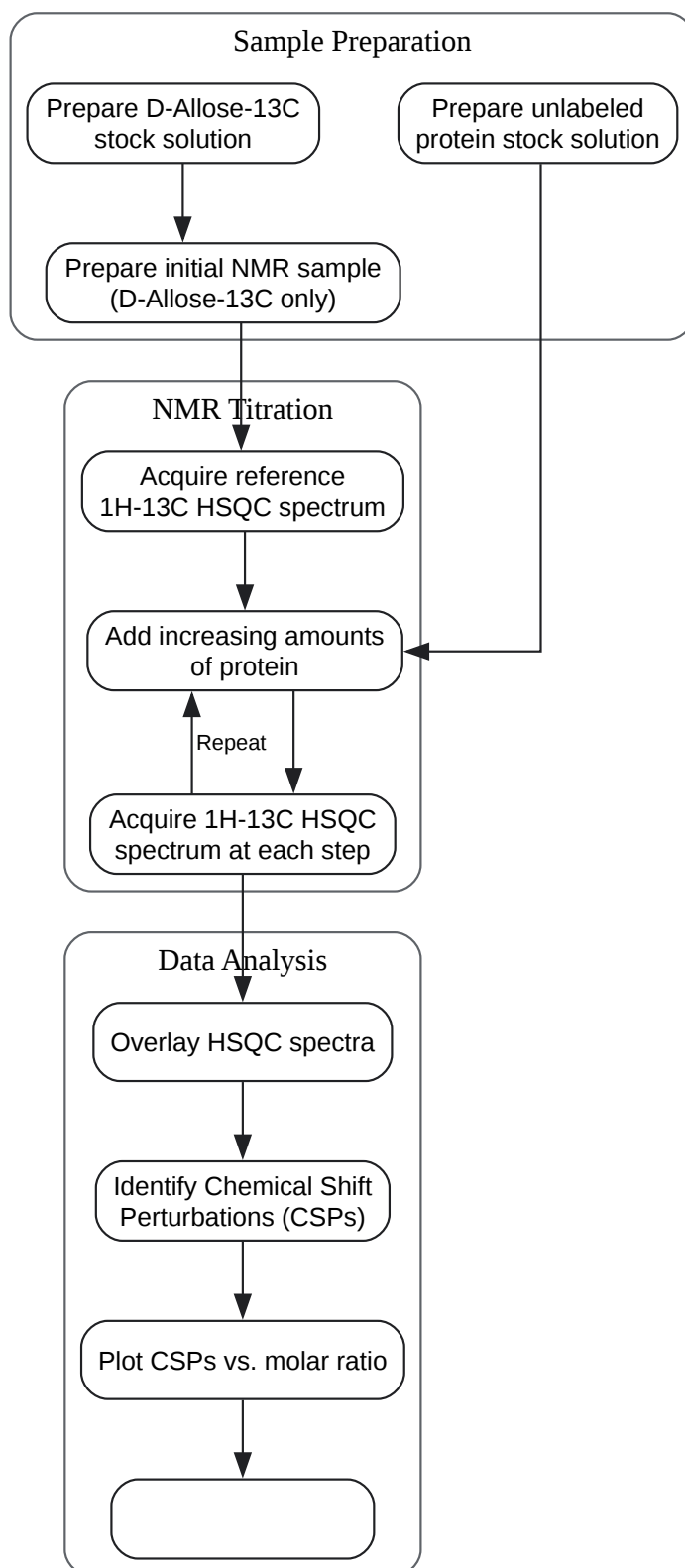
## Protocol 3: Protein-Ligand Interaction Study using $^{13}\text{C}$ -HSQC Titration

This protocol outlines a general procedure for studying the interaction of D-Allose- $^{13}\text{C}$  with a target protein.

### Methodology:

- Sample Preparation:
  - Prepare a stock solution of D-Allose- $^{13}\text{C}$  (e.g., 10 mM in a suitable NMR buffer containing 10%  $\text{D}_2\text{O}$ ).
  - Prepare a stock solution of the unlabeled target protein in the same NMR buffer. The protein concentration should be determined based on the expected binding affinity.
  - Prepare an initial NMR sample containing a fixed concentration of D-Allose- $^{13}\text{C}$  (e.g., 0.5 mM).
- NMR Titration:

- Acquire a  $^1\text{H}$ - $^{13}\text{C}$  HSQC spectrum of the D-Allose- $^{13}\text{C}$  sample in the absence of the protein. This is the reference spectrum.
- Add increasing amounts of the protein stock solution to the NMR tube, and acquire a  $^1\text{H}$ - $^{13}\text{C}$  HSQC spectrum after each addition. The protein-to-ligand molar ratios could range from 0:1 to 2:1 or higher, depending on the  $K_d$ .
- Data Analysis:
  - Overlay the series of HSQC spectra.
  - Monitor the changes in the chemical shifts of the D-Allose- $^{13}\text{C}$  signals. Significant chemical shift perturbations (CSPs) for specific carbons indicate their involvement in the binding interface.
  - The magnitude of the CSPs can be plotted against the molar ratio of protein to ligand. This binding isotherm can then be fitted to a suitable binding model to determine the dissociation constant ( $K_d$ ).



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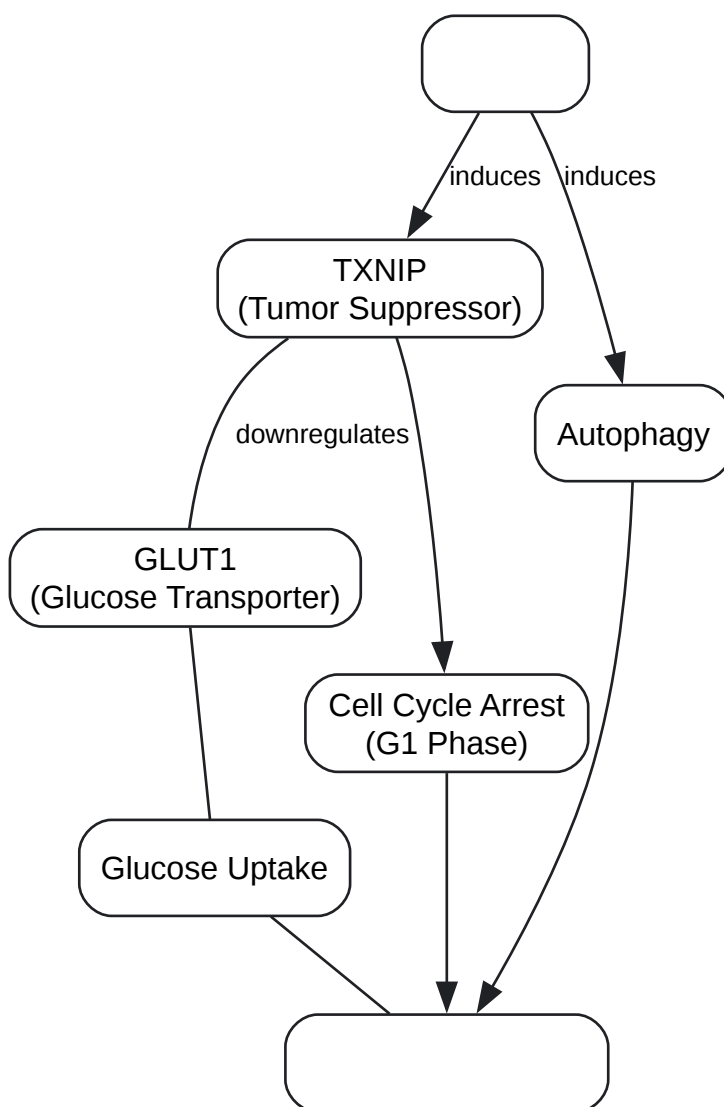
Workflow for Protein-Ligand Interaction Study.

## Signaling Pathways Involving D-Allose

D-Allose has been shown to exert its biological effects by modulating key signaling pathways.  $^{13}\text{C}$ -labeled D-allose can be instrumental in tracing its engagement with components of these pathways.

### Anti-Cancer Signaling Pathway

In several cancer cell lines, D-allose inhibits cell proliferation.<sup>[11]</sup> This effect is partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.<sup>[11][12]</sup> The upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake and arresting the cell cycle in the G1 phase.<sup>[11][12]</sup> D-allose has also been shown to induce autophagy in some cancer cells.<sup>[13]</sup>



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### D-Allose Anti-Cancer Signaling Pathway.

## Conclusion

D-Allose-<sup>13</sup>C is a versatile and powerful tool for researchers in academia and the pharmaceutical industry. Its application in NMR spectroscopy provides invaluable insights into the structural characteristics, metabolic fate, and molecular interactions of D-allose. The detailed protocols and data presented in this guide offer a framework for designing and executing experiments that will further our understanding of the therapeutic potential of this rare sugar.

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